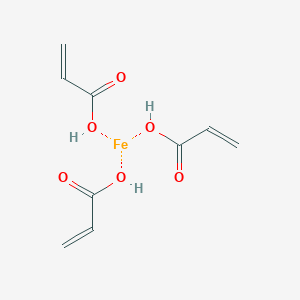
Iron(III)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) acrylate, also known as ferric acrylate, is a coordination compound where iron is in the +3 oxidation state, coordinated with acrylate ligands. This compound is of significant interest due to its potential applications in polymer chemistry, catalysis, and materials science. The chemical formula for iron(III) acrylate is C9H9FeO6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(III) acrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium acrylate in an aqueous medium. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaC}_3\text{H}_3\text{O}_2 \rightarrow \text{Fe(C}_3\text{H}_3\text{O}_2)_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of iron(III) acrylate often involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and drying under vacuum to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(III) acrylate undergoes various chemical reactions, including:
Oxidation: Iron(III) acrylate can be reduced to iron(II) acrylate under specific conditions.
Substitution: The acrylate ligands can be substituted with other ligands, such as chloride or nitrate, depending on the reaction conditions.
Polymerization: Iron(III) acrylate can act as a catalyst in the polymerization of acrylate monomers, leading to the formation of polyacrylate polymers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Ligand exchange reactions using chloride or nitrate salts.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in the presence of iron(III) acrylate as a catalyst.
Major Products:
Oxidation: Iron(II) acrylate.
Substitution: Iron(III) chloride or iron(III) nitrate complexes.
Polymerization: Polyacrylate polymers.
Wissenschaftliche Forschungsanwendungen
Iron(III) acrylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of iron(III) acrylate in catalysis involves the coordination of the iron center with the acrylate ligands, which facilitates the transfer of radicals during polymerization reactions. This process is crucial for controlling the molecular weight and distribution of the resulting polymers. The iron center can undergo redox cycling between the +2 and +3 oxidation states, enabling the activation and deactivation of radical species .
Vergleich Mit ähnlichen Verbindungen
Iron(III) chloride: Commonly used in various chemical reactions but lacks the specific coordination with acrylate ligands.
Iron(III) nitrate: Similar in reactivity but used in different contexts, such as nitration reactions.
Iron(III) porphyrin complexes: Used in catalysis but with different ligand environments and applications.
Uniqueness of Iron(III) Acrylate: Iron(III) acrylate is unique due to its ability to act as a catalyst in the polymerization of acrylate monomers, providing control over the polymerization process and resulting in polymers with specific properties. Its coordination with acrylate ligands also imparts distinct reactivity and stability compared to other iron(III) compounds .
Eigenschaften
Molekularformel |
C9H12FeO6 |
|---|---|
Molekulargewicht |
272.03 g/mol |
IUPAC-Name |
iron;prop-2-enoic acid |
InChI |
InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5); |
InChI-Schlüssel |
ZMEBTSIUQTYGSX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
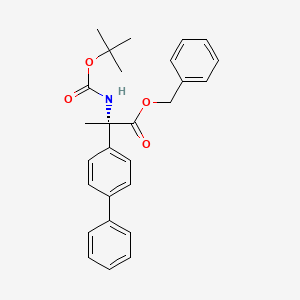
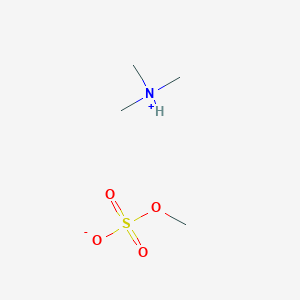
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


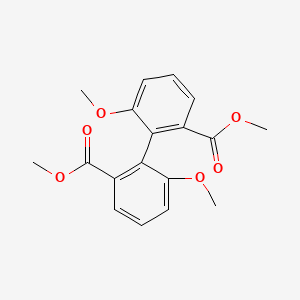
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
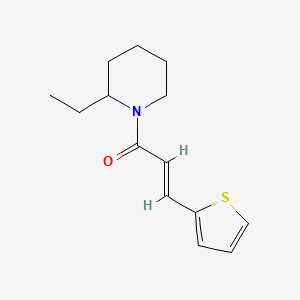

![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
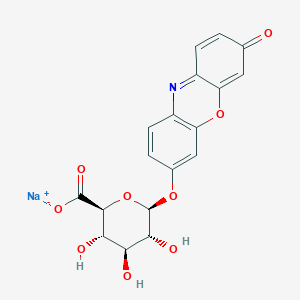
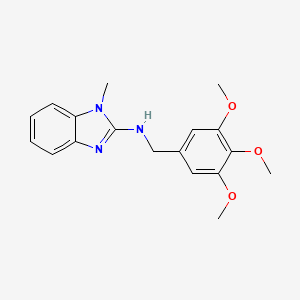
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
